molecular formula C18H20N4O3 B2415437 (E)-3-(furan-2-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one CAS No. 2210222-23-2

(E)-3-(furan-2-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one

Cat. No.: B2415437
CAS No.: 2210222-23-2
M. Wt: 340.383
InChI Key: GYIFEKZTRQBJSO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one is a synthetic compound designed for research applications, integrating several pharmacologically significant motifs. Its structure combines a furan ring, a morpholino-substituted dihydropyridopyrimidine, and an α,β-unsaturated ketone (chalcone) linker. Furan-containing compounds are prevalent in medicinal chemistry and are integral to several approved drugs and natural products with diverse biological activities . The chalcone moiety is a well-recognized privileged structure in drug discovery, known for its versatile biological properties and role as a key intermediate in organic synthesis . The core dihydropyridopyrimidine scaffold in this compound is a known kinase inhibitor pharmacophore, suggesting high potential for use in oncology and signal transduction research. The morpholino group is a common feature in drug molecules that can influence solubility and pharmacokinetic properties. The compound's mechanism of action is anticipated to involve interaction with cellular kinase targets, potentially leading to the inhibition of proliferation pathways in disease models. Researchers can utilize this compound as a key intermediate for further chemical derivatization or as a biological probe to investigate novel therapeutic targets in areas such as cancer, inflammatory diseases, and other cell proliferation disorders. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-16(6-5-15-4-2-10-25-15)22-7-1-3-14-13-19-18(20-17(14)22)21-8-11-24-12-9-21/h2,4-6,10,13H,1,3,7-9,11-12H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIFEKZTRQBJSO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C=CC3=CC=CO3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)/C=C/C3=CC=CO3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by its unique structural features, including a furan ring and a morpholino group attached to a pyrido-pyrimidine framework, this compound is being investigated for various therapeutic applications.

Structural Characteristics

This compound's structure suggests possible interactions with biological targets due to the presence of multiple functional groups that can facilitate binding to proteins and enzymes. The furan and pyrido-pyrimidine moieties are known to exhibit diverse biological activities, including anti-cancer and antimicrobial properties.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrido-pyrimidines can inhibit the proliferation of cancer cell lines. For instance, similar compounds have shown effectiveness against breast and colon cancer cell lines .
  • Antimicrobial Properties : The furan moiety has been associated with antibacterial activity. Compounds containing furan rings have demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Inhibition of Enzymatic Activity : The compound's structure may allow it to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or bacterial infections.

In Silico Studies

In silico predictions using tools like PASS (Prediction of Activity Spectra for Substances) have been employed to assess the biological activity of this compound based on its structural features. These studies suggest potential interactions with various biological targets, indicating a broad spectrum of possible therapeutic applications.

Synthesis and Evaluation

The synthesis of this compound can be approached through several methodologies that require optimization for yield and purity. The biological evaluation typically involves:

  • Cell Viability Assays : To determine the cytotoxic effects on cancer cell lines.
  • Antimicrobial Testing : Using standard methods like disk diffusion or minimum inhibitory concentration (MIC) assays against various bacterial strains.
Activity TypeMethodology UsedTarget Organisms/Cells
AnticancerCell viability assaysBreast, colon cancer cell lines
AntimicrobialDisk diffusion/MIC assaysE. coli, S. aureus
Enzyme inhibitionEnzyme activity assaysVarious metabolic enzymes

Case Studies

Several case studies highlight the effectiveness of compounds structurally similar to this compound:

  • Anticancer Efficacy : A study on fluorinated derivatives showed significant antiproliferative activity against multiple cancer cell lines, suggesting that modifications in the structure could enhance efficacy .
  • Antimicrobial Action : Research on furan derivatives demonstrated broad-spectrum antibacterial activity, with some compounds outperforming standard antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that derivatives of pyrimidine and pyridine compounds exhibit significant antiviral properties. The structure of (E)-3-(furan-2-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one suggests potential efficacy against viral infections such as HIV and influenza. For instance, compounds with similar structures have shown activity against HIV reverse transcriptase and integrase, which are critical targets for antiviral drug development .

Case Study: HIV Inhibitors
A study demonstrated that specific modifications to the pyrimidine ring enhance the inhibitory effects against HIV. Compounds with electron-withdrawing groups on the pyrimidine ring exhibited lower IC50 values, indicating higher potency against HIV strains . The compound may also benefit from similar structural modifications to optimize its antiviral activity.

Synthesis and Chemical Reactions

Synthetic Pathways
The synthesis of this compound can be achieved through various methodologies including cyclization reactions and multi-component reactions. These approaches allow for the efficient formation of complex heterocyclic structures that are essential for pharmaceutical applications.

Data Table: Synthesis Methods

MethodologyDescriptionReference
CyclizationInvolves the formation of rings through nucleophilic attack on electrophiles
Multi-component reactionsCombines multiple reactants in a single reaction step to form complex structures
Pseudo three-component reactionsUtilizes nitroketene-N,S-acetals for efficient synthesis

Mechanisms of Action
The biological activity of this compound is hypothesized to involve interactions with viral enzymes that are crucial for replication. This compound's ability to inhibit these enzymes could lead to its use as a therapeutic agent against various viral infections.

Case Study: Inhibition of Viral Enzymes
In vitro studies have shown that compounds with similar furan and morpholine moieties exhibit significant inhibition of viral enzymes such as reverse transcriptase and integrase. The effectiveness is often linked to specific structural features that enhance binding affinity .

Q & A

Q. How can researchers evaluate selectivity against off-target enzymes in complex biological matrices?

  • Methodology :
  • Use activity-based protein profiling (ABPP) with broad-spectrum probes (e.g., fluorophosphonate tags for serine hydrolases) .
  • Apply chemoproteomics to quantify target engagement in lysates via isotopic labeling and tandem MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.